molecular formula C20H29N3O4S B14125588 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole CAS No. 1170972-56-1

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole

Cat. No.: B14125588
CAS No.: 1170972-56-1
M. Wt: 407.5 g/mol
InChI Key: NVZYHMJVGCWXFI-UHFFFAOYSA-N
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Description

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are often used in the development of pharmaceuticals

Preparation Methods

The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves multiple steps, starting with the preparation of the piperidine ring. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to afford a series of enantiomerically enriched piperidines . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained in good yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine derivatives with altered functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . Industrially, this compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other piperidine derivatives, 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the ethoxyphenyl and neopentyl groups. Similar compounds include other piperidine derivatives like 2,5-disubstituted piperidines and 2,6-disubstituted piperidines, which also exhibit a range of pharmacological activities

Properties

CAS No.

1170972-56-1

Molecular Formula

C20H29N3O4S

Molecular Weight

407.5 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-5-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H29N3O4S/c1-5-26-16-8-10-17(11-9-16)28(24,25)23-12-6-7-15(14-23)19-22-21-18(27-19)13-20(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3

InChI Key

NVZYHMJVGCWXFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C

Origin of Product

United States

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